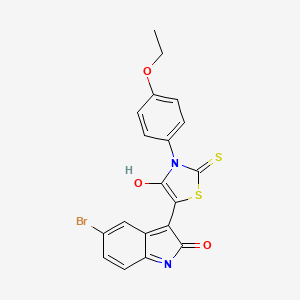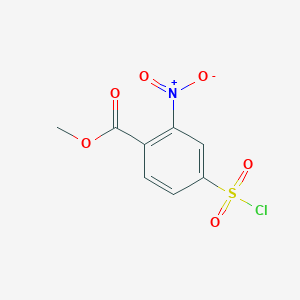![molecular formula C8H6LiN3O2 B2627335 Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate CAS No. 2470438-52-7](/img/structure/B2627335.png)
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” is a compound with the CAS Number: 2470438-52-7 . Its IUPAC name is lithium 2- (7H-pyrrolo [2,3-d]pyrimidin-5-yl)acetate . The compound has a molecular weight of 183.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 183.1 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Skeletal-Protecting Actions
Lithium has been identified as possessing osteoprotective properties, promoting osteoblastic activities and suppressing osteoclastic activities through the activation and inhibition of various signaling pathways, respectively. This dual action suggests lithium's potential in enhancing bone health and treating conditions associated with bone defects. The mechanisms involve the activation of Wnt/β-catenin, PI3K/Akt, and BMP-2 transduction pathways and the suppression of the RANK/RANKL/OPG system, NF-κB, MAPK, and calcium signaling cascades. These findings underscore lithium's promise in skeletal protection, though its clinical utility for bone health requires further validation from human clinical trials (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Energy Storage and Production
Lithium's role in energy storage and production is highlighted by its exceptional properties as a cathode material in rechargeable batteries. The increasing demand for lithium due to its critical role in modern energy devices places it as a strategically important element. Efficient processing of lithium resources, from minerals, brine, and sea water to the recycling of spent lithium-ion batteries, is essential for sustainable exploitation. This review outlines the technological and chemical methodologies for lithium's extraction, separation, and recovery, emphasizing the need for further research to improve these processes for sustainability (P. Choubey et al., 2016).
Immunomodulatory and Anti-inflammatory Effects
Lithium exhibits significant immunomodulatory and anti-inflammatory effects. It has been shown to suppress pro-inflammatory mediators while enhancing anti-inflammatory cytokines, suggesting its therapeutic potential in diseases characterized by inflammation. The complex nature of lithium's interaction with immune responses, including both anti-inflammatory and pro-inflammatory properties under different conditions, highlights the need for a nuanced understanding of its mechanisms. This dual role opens avenues for lithium's application in managing conditions associated with abnormal immune activity (A. Nassar, A. Azab, 2014).
Neuroprotection and Cognitive Enhancement
Lithium's neuroprotective effects are well documented, encompassing a range of actions from promoting neurogenesis to protecting against neurotoxins. It stimulates the proliferation of stem cells, including bone marrow and neural stem cells, and increases brain cell density and volume. These actions suggest lithium's potential utility in treating neurodegenerative diseases and improving cognitive function in bipolar disorder patients. The therapeutic dose range for lithium underscores the importance of careful monitoring to avoid toxicity (W. Young, 2009).
Safety and Hazards
Properties
IUPAC Name |
lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYWEOLXVMJCN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C2=CN=CN=C2N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
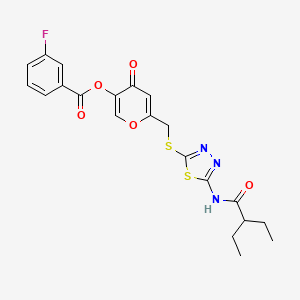
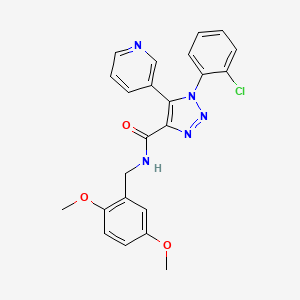

![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)
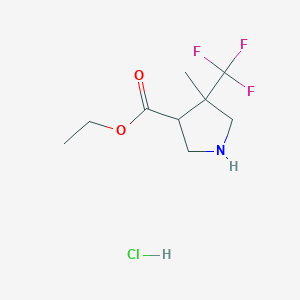
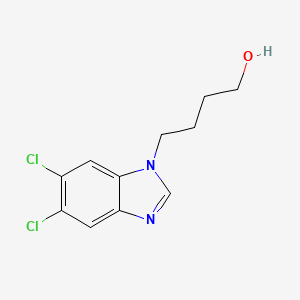
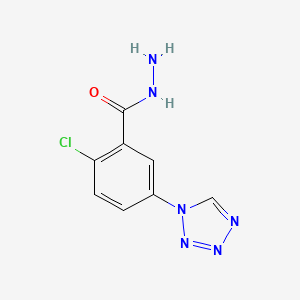

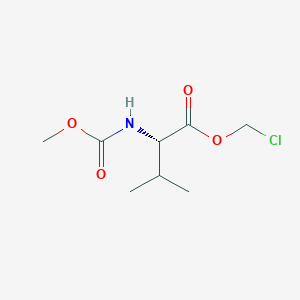
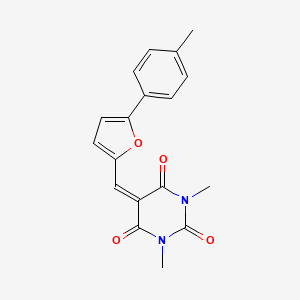
![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
![3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)
